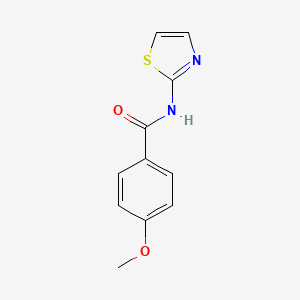

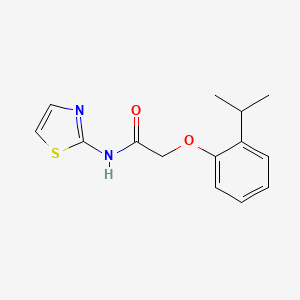

4-methoxy-N-1,3-thiazol-2-ylbenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the acylation reaction, where an acyl group is introduced to another molecule. For example, N-3-hydroxyphenyl-4-methoxybenzamide, a compound with a similar structure, was prepared through the acylation of 3-aminophenol and 4-methoxybenzoylchloride in THF, showcasing the typical approach for synthesizing benzamide derivatives (Sedat Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior and reactivity of compounds. The molecular structure and spectroscopic data of a similar compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, were obtained using DFT calculations, revealing details about the geometry, vibrational spectra, and molecular parameters such as bond lengths and angles, which are vital for understanding the structural aspects of 4-methoxy-N-1,3-thiazol-2-ylbenzamide (A. Viji et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 4-methoxy-N-1,3-thiazol-2-ylbenzamide and its derivatives are characterized by their ability to form various bonds and undergo transformations. For instance, compounds with the thiazole moiety can react with thiosemicarbazide to form 4,5-dihydropyrazole-1-arbothioamide, which further reacts with phenacyl bromides to form 4,5-dihydro-1-(thiazol-2-yl)pyrazoles, indicating the versatile reactivity of thiazole-containing compounds (Ninganayaka Mahesha et al., 2021).

Physical Properties Analysis

The physical properties of 4-methoxy-N-1,3-thiazol-2-ylbenzamide and similar compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The crystal structure of similar compounds, determined by single-crystal X-ray diffraction, reveals insights into the compound's stability, packing, and intermolecular interactions, which are crucial for understanding the physical behavior of these molecules (K. Kumara et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown promise in antimicrobial and antifungal applications. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains (Desai et al., 2013).

Anticancer Research

In anticancer research, thiazole derivatives have been explored for their potential to inhibit cancer cell growth. For example, a study on 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives tested against human cancer cell lines showed that these compounds exhibited good to moderate anticancer activity (Yakantham et al., 2019).

Corrosion Inhibition

Thiazole derivatives have also been investigated for their corrosion inhibition properties. A study on the inhibition activity of thiazole hydrazones towards mild steel corrosion in acid media highlighted their effectiveness, indicating potential applications in material science and engineering (Chaitra et al., 2016).

Molecular Docking and Structural Analysis

Further, molecular docking and structural analysis of thiazole compounds have provided insights into their potential molecular mechanisms of action. For instance, molecular docking and quantum chemical calculations on a specific 4-methoxy-thiazolyl compound suggested its biological efficacy through predicted molecular interactions (Viji et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Given the lack of available information on 4-methoxy-N-1,3-thiazol-2-ylbenzamide, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential applications. This compound is available from suppliers like Sigma-Aldrich , which suggests it may have potential uses in various fields of research.

Eigenschaften

IUPAC Name |

4-methoxy-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-9-4-2-8(3-5-9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPERAEKJEHRHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330386 | |

| Record name | 4-methoxy-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202890 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-methoxy-N-(1,3-thiazol-2-yl)benzamide | |

CAS RN |

303122-55-6 | |

| Record name | 4-methoxy-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-N-2-thiazolylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYQ8N8XK7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)

![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)

![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)

![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)

![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)